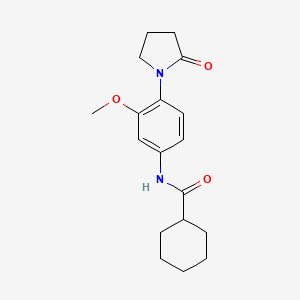
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC is a cyclic amide that belongs to the class of N-acylphenylalanine derivatives. It has been shown to exhibit pharmacological properties that make it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use
Metoclopramide , a compound with pharmacological similarities, is used in various gastrointestinal disorders. It enhances gastrointestinal motility, facilitating radiological identification of lesions, duodenal intubation, and small intestine biopsy. Metoclopramide also reduces post-operative vomiting and radiation sickness, and ameliorates some types of drug-induced vomiting. Its pharmacodynamic studies show rapid effects on the motility of the gastrointestinal tract, including improved tone and peristalsis of the stomach and enhanced pyloric activity. Metoclopramide's interaction with other drugs, such as accelerating the absorption of salicylate, paracetamol, and tetracycline, highlights its influence on drug absorption rates. These properties suggest potential research applications of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide in enhancing gastrointestinal procedures and treating nausea or vomiting related to various conditions (Pinder et al., 2012).
Applications in Biological Systems
Betalains , derived from plants, exhibit a wide range of bioactive properties, including antioxidant and antimicrobial activities. The review on betalains covers their chemistry, biochemistry, and potential applications, highlighting their significance as chemosystematic markers across several plant families. The synthesis pathway of betalains, starting from tyrosine to DOPA and ultimately to betalamic acid, underscores the intricate biological mechanisms underlying their formation. These pigments' bioactive properties and their role in human health, as antioxidants and modulators of enzyme activity, provide a basis for exploring related compounds in similar applications (Khan & Giridhar, 2015).
Anticancer Agents
Mafosfamide , an analog of cyclophosphamide, demonstrates the application of chemical compounds in cancer treatment. Preclinical investigations and clinical trials have shown its effectiveness against various cancer cells, promoting its phase I trials. The insights from mafosfamide studies, including its tolerability, efficacy, and potential for regional cancer therapy, provide a framework for researching related compounds' therapeutic potential in oncology (Mazur et al., 2012).
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-12-14(19-18(22)13-6-3-2-4-7-13)9-10-15(16)20-11-5-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNTUQYBSJECFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

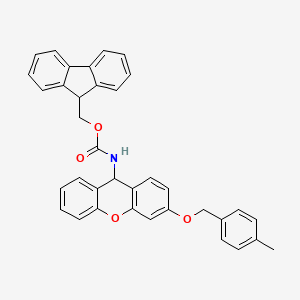
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
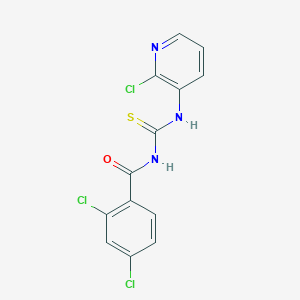
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
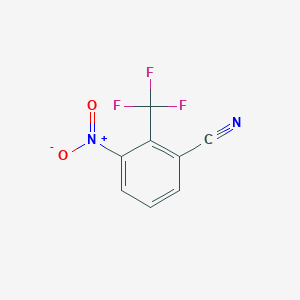
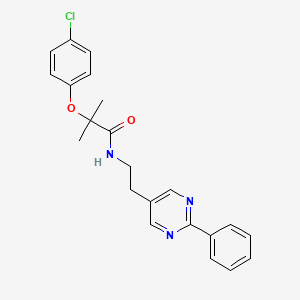
![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
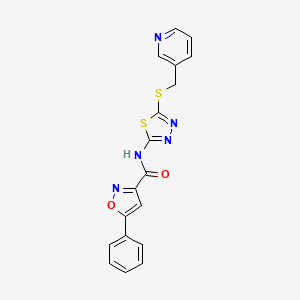
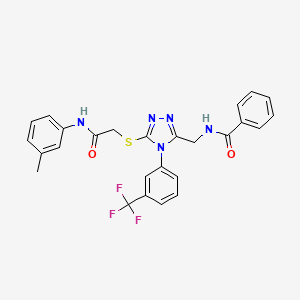
![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)